molecular formula C5H10O4 B13864646 5-Deoxy-D-ribose-d3

5-Deoxy-D-ribose-d3

Cat. No.: B13864646
M. Wt: 137.15 g/mol
InChI Key: MKMRBXQLEMYZOY-KXZMHAHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Deoxy-D-ribose-d3 is a deoxypentose sugar, which means it is a five-carbon sugar molecule that lacks an oxygen atom at one of its carbon positions. This compound is a derivative of D-ribose, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Deoxy-D-ribose-d3 typically involves several steps starting from D-ribose. One common method includes the following steps :

    Acetonide Protection: D-ribose is protected using acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.

    Reduction: The protected ribose is then reduced using potassium borohydride.

    Hydrolysis: The reduced product is hydrolyzed to yield 1-oxy-methyl-5-deoxy-D-ribose.

    Acetylation: Finally, acetylation is performed to obtain 1,2,3-triacetyl-5-deoxy-D-ribose.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. These methods focus on reducing production costs and increasing yield while maintaining product quality .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

Molecular Formula

C5H10O4

Molecular Weight

137.15 g/mol

IUPAC Name

(3R,4S,5R)-5-(trideuteriomethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1/i1D3

InChI Key

MKMRBXQLEMYZOY-KXZMHAHXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1[C@H]([C@H](C(O1)O)O)O

Canonical SMILES

CC1C(C(C(O1)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.